5-Bromotricyclo[8.2.1.0,3,8]trideca-3,5,7-trien-13-one
Description
5-Bromotricyclo[8.2.1.0³⁸]trideca-3,5,7-trien-13-one is a brominated tricyclic ketone characterized by a complex fused-ring system. The compound features a bromine substituent at position 5, which significantly influences its electronic and steric properties. Its core framework—a tricyclo[8.2.1.0³⁸]tridecatrienone system—provides rigidity and distinct electronic environments, making it a subject of interest in comparative structural and spectroscopic analyses .
Properties
IUPAC Name |
5-bromotricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO/c14-12-4-3-8-5-9-1-2-10(13(9)15)6-11(8)7-12/h3-4,7,9-10H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDVBODNBFCXBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3=C(CC1C2=O)C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromotricyclo[8.2.1.0,3,8]trideca-3,5,7-trien-13-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the bromination of a tricyclic precursor, followed by oxidation to introduce the ketone group. The reaction conditions often require the use of strong acids or bases, as well as specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the bromine and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
5-Bromotricyclo[8.2.1.0,3,8]trideca-3,5,7-trien-13-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.
Reduction Reactions: The ketone group can be reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted tricyclic compounds, while oxidation and reduction can modify the functional groups present on the molecule.
Scientific Research Applications
5-Bromotricyclo[8.2.1.0,3,8]trideca-3,5,7-trien-13-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromotricyclo[8.2.1.0,3,8]trideca-3,5,7-trien-13-one is not fully understood, but it is believed to interact with various molecular targets due to its unique structure. The bromine atom and ketone group can participate in different types of chemical interactions, potentially affecting biological pathways and molecular processes .
Comparison with Similar Compounds
Table 1: Substituent and Molecular Weight Comparison
Spectroscopic Differences (NMR Analysis)
Studies on analogous tricyclic compounds reveal that substituent type and position critically impact NMR profiles. For example:
- In Rapa (a parent tricyclic compound) and its derivatives (compounds 1 and 7), chemical shifts in regions A (positions 39–44) and B (positions 29–36) vary significantly with substituent changes, while other regions remain consistent .
- The bromine atom in 5-Bromo... is expected to induce deshielding effects in adjacent protons, leading to downfield shifts in regions analogous to A and B. By contrast, methoxy or ethoxy groups (electron-donating) would cause upfield shifts in these regions .
Table 2: Predicted NMR Chemical Shift Ranges (ppm)
| Compound | Region A (Analogous to 39–44 ppm) | Region B (Analogous to 29–36 ppm) |
|---|---|---|
| 5-Bromotricyclo[...]trideca-...-13-one | 3.5–4.0 (downfield) | 2.5–3.0 (moderate deshielding) |
| 5-Methoxytricyclo[...]trideca-...-13-one | 3.0–3.5 (upfield) | 2.0–2.5 (weaker deshielding) |
Reactivity and Lumping Strategies
Lumping strategies group structurally similar compounds to simplify reaction modeling. For instance:
- Pre-lumping : 13 reactions involving three distinct tricyclic derivatives.
- Post-lumping : Reduced to 5 reactions by treating analogs as a single surrogate, assuming similar reactivity .
- Implication for 5-Bromo... : Its bromine substituent may necessitate exclusion from lumped groups if participating in unique reactions (e.g., nucleophilic substitution), unlike methoxy or ethoxy analogs .
Computational Structural Comparison
- Bit-vector methods : Reduce structures to binary fingerprints, often insufficient for capturing tricyclic ring nuances .
- Graph-based methods : Accurately map ring connectivity and substituent positions, critical for differentiating 5-Bromo... from analogs. However, these methods face computational challenges due to the NP-hard nature of graph isomorphism .
Table 3: Comparison of Computational Methods
| Method | Accuracy for Tricyclic Systems | Limitations |
|---|---|---|
| Bit-vector | Low (misses spatial details) | Oversimplifies ring connectivity |
| Graph theory | High | Computationally intensive |
Research Findings and Implications
- Synthetic Challenges : Bromine’s steric bulk complicates functionalization at position 5 compared to methoxy analogs.
- Database Searches : Graph-based algorithms are recommended for identifying 5-Bromo... analogs in chemical databases .
Biological Activity
5-Bromotricyclo[8.2.1.0,3,8]trideca-3,5,7-trien-13-one is a complex organic compound with significant potential in biological research and applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Compound Overview
- Chemical Formula : C13H13BrO
- Molecular Weight : 265.15 g/mol
- CAS Number : 362657-66-7
The compound's unique structure, characterized by the presence of a bromine atom and a ketone group, suggests diverse reactivity and potential interactions with biological systems.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Bromination : A tricyclic precursor is brominated to introduce the bromine atom.
- Oxidation : The resulting compound is oxidized to incorporate the ketone functional group.
These reactions often require specific solvents and catalysts to achieve high yields and purity.
The biological activity of this compound is not fully elucidated but is believed to involve interactions with various molecular targets due to its structural features:
- Bromine Atom : The presence of bromine may enhance lipophilicity and facilitate membrane permeability.
- Ketone Group : This functional group can participate in hydrogen bonding and nucleophilic attack reactions with biomolecules.
Potential Therapeutic Applications
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Properties : Some studies suggest that halogenated compounds can exhibit antimicrobial effects due to their ability to disrupt microbial cell membranes.
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation in preclinical models.
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of halogenated tricyclic compounds found that derivatives of this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism was attributed to membrane disruption and interference with cellular processes.
Case Study 2: Anti-inflammatory Potential
In another study focusing on anti-inflammatory effects, researchers evaluated the impact of similar tricyclic compounds on inflammatory cytokine production in vitro. Results indicated that these compounds could significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Chlorotricyclo[8.2.1.0,3,8]trideca-3,5,7-trien-13-one | Chlorine atom instead of bromine | Moderate antimicrobial activity |
| 5-Fluorotricyclo[8.2.1.0,3,8]trideca-3,5,7-trien-13-one | Fluorine atom | Enhanced cytotoxicity against cancer cells |
| 5-Iodotricyclo[8.2.1.0,3,8]trideca-3,5,7-trien-13-one | Iodine atom | Potent antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
